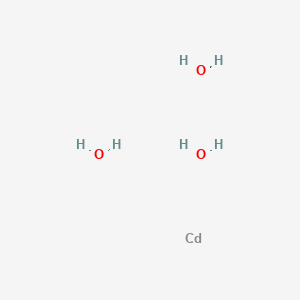

Cadmium--water (1/3)

Description

Properties

CAS No. |

29736-89-8 |

|---|---|

Molecular Formula |

CdH6O3 |

Molecular Weight |

166.46 g/mol |

IUPAC Name |

cadmium;trihydrate |

InChI |

InChI=1S/Cd.3H2O/h;3*1H2 |

InChI Key |

FQTIHKZSFBVDRR-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination Synthesis via Aqueous Complexation

The most straightforward preparation method involves the direct coordination of cadmium ions (Cd^2+) with water molecules in an aqueous environment. Cadmium salts such as cadmium nitrate or cadmium chloride are dissolved in water, allowing the cadmium ions to hydrate naturally, forming the Cd(H2O)3 complex. This process is typically spontaneous due to the strong affinity of Cd^2+ for water ligands.

-

- Dissolve cadmium salt in distilled water under controlled temperature.

- Maintain stirring to ensure uniform distribution.

- Isolate the hydrated cadmium complex by slow evaporation or crystallization techniques.

-

- The hydration number can vary depending on conditions; however, the 1:3 stoichiometry can be favored by controlling concentration and temperature.

- The complex is often stabilized by hydrogen bonding networks in the crystal lattice.

Gel Diffusion Method for Crystallization of Cadmium–Water Complexes

A more refined method for obtaining crystalline forms of cadmium–water complexes is the single gel diffusion technique. This method has been successfully applied in the synthesis of heterobimetallic cadmium complexes with coordinated water molecules, as reported in studies involving cadmium–sodium complexes with ligands such as 1,3,5-triazine-2,4,6-trione (cyanuric acid).

-

- Prepare a gel medium (e.g., silica or agarose).

- Introduce cadmium salt solution and ligand solution in separate layers.

- Allow slow diffusion through the gel at ambient temperature.

- Crystals of cadmium complexes with coordinated water molecules form over days to weeks.

-

- Produces high-quality crystals suitable for X-ray diffraction.

- Facilitates the formation of coordination polymers incorporating water molecules.

Organometallic Precursor Reaction Route

Another advanced synthetic approach involves the reaction of organometallic cadmium precursors with protic acids or water to generate cadmium carboxylate or thiocarboxylate complexes that include coordinated water molecules.

-

- React cadmium organometallic compounds such as [TmBu]CdMe with carboxylic or thiocarboxylic acids.

- The reaction proceeds with effervescence, indicating ligand exchange.

- The product is isolated by removal of volatiles and washing with ether.

- Crystallization from suitable solvents yields the cadmium complex with coordinated water.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Aqueous Coordination | Simple, spontaneous hydration | Easy, cost-effective | Limited control over stoichiometry |

| Gel Diffusion Crystallization | Slow diffusion in gel matrix | High-quality crystals, structural control | Time-consuming, requires careful setup |

| Organometallic Precursor Route | Controlled ligand exchange | Precise complex design, versatile | Requires organometallic reagents, complex |

Summary Table of Key Preparation Data

| Parameter | Direct Coordination | Gel Diffusion Method | Organometallic Route |

|---|---|---|---|

| Typical Temperature | Room temperature | Ambient to controlled | Room to elevated temperatures |

| Reaction Time | Minutes to hours | Days to weeks | Hours to days |

| Product Form | Hydrated ions/solutions | Crystalline coordination polymers | Crystalline complexes |

| Structural Control | Low | High | High |

| Required Materials | Cadmium salts, water | Cadmium salts, gel medium, ligands | Organometallic cadmium compounds, acids |

| Scalability | High | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: Cadmium–water (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO) at elevated temperatures . It can also react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂) .

Common Reagents and Conditions: Common reagents used in reactions with cadmium–water (1/3) include acids, bases, and halogens. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products: The major products formed from reactions involving cadmium–water (1/3) include cadmium oxide, cadmium halides, and cadmium hydroxide. These products are often used in various industrial and research applications.

Scientific Research Applications

Environmental Monitoring

Cadmium contamination in water bodies is a critical environmental concern due to its toxicity to aquatic life and potential health risks to humans. The detection of cadmium in water is essential for monitoring pollution levels and ensuring compliance with environmental regulations.

Detection Methods

Recent advancements have led to the development of biosensors that can detect cadmium levels in water with high sensitivity. For instance, violacein-based biosensors have been reported to effectively identify bioavailable cadmium in environmental water samples, with detection limits around 0.049 μM, which aligns with permissible limits set by regulatory bodies such as the United States Environmental Protection Agency (USEPA) and the World Health Organization (WHO) .

Water Treatment Technologies

Given the toxicity of cadmium, effective treatment methods are essential for contaminated water sources. Several approaches have been explored:

Adsorption Techniques

Adsorption is one of the preferred methods for removing cadmium from water due to its effectiveness and cost-efficiency. Materials such as phosphate rock powder have shown promise in adsorbing cadmium ions from contaminated water through mechanisms like electrostatic interactions and ion exchange .

Filtration Systems

Advanced filtration systems utilizing certified residential treatment devices can reduce cadmium levels below the maximum acceptable concentration (MAC) of 0.005 mg/L proposed by health authorities . These systems are particularly crucial for households relying on well water or older plumbing systems where leaching may occur.

Regulatory Framework

Regulatory guidelines play a vital role in managing cadmium levels in drinking water. The WHO and other health organizations have established strict guidelines regarding acceptable concentrations of cadmium in drinking water to protect public health. The current MAC for cadmium is reaffirmed at 0.005 mg/L based on its nephrotoxic effects .

Industrial Applications

Cadmium compounds are utilized across various industries, including:

- Battery Production : Cadmium is primarily used in nickel-cadmium batteries, which account for a significant portion of global cadmium consumption .

- Pigments : Cadmium pigments are employed in plastics and coatings due to their stability and vibrant colors.

- Electronics : Cadmium compounds are used in electronic components and nuclear reactors due to their conductive properties .

Case Study 1: Biosensor Development

A study demonstrated the effectiveness of a bacterial biosensor for detecting cadmium in various water samples, including purified and tap water. This biosensor was able to identify cadmium concentrations below regulatory limits, showcasing its potential for real-time monitoring of water quality .

Case Study 2: Water Treatment Efficacy

Research on the use of phosphate rock powder for treating cadmium-contaminated water revealed that this method could significantly reduce cadmium levels through adsorption processes. The study highlighted the material's low environmental impact and ease of processing, making it a viable option for large-scale applications .

Mechanism of Action

The mechanism by which cadmium–water (1/3) exerts its effects involves several molecular targets and pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Cadmium also disrupts calcium signaling and interferes with cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Additionally, cadmium can cause epigenetic modifications, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cadmium Complexes

2.2 Adsorption and Removal Efficiency

Cadmium’s removal from water varies significantly depending on the adsorbent material:

- Activated Carbons : Straw-derived activated carbon exhibits a maximum adsorption capacity of 185 mg/g for Cd²⁺, outperforming commercial carbons due to its porous structure and functional groups .

- Natural Adsorbents : Guava leaves remove 90% of Cd²⁺ (100 ppm initial concentration) at pH 6, while Tamrix articulata modified with maleic acid achieves 85–90% efficiency via carboxyl-group interactions .

- Ion-Exchange Resins : Tulsion CXO-9(H) resin shows rapid Cd²⁺ uptake but is cost-prohibitive compared to agricultural waste-based adsorbents .

Table 2: Adsorption Performance of Cadmium Removal Materials

2.3 Thermodynamic and Kinetic Behavior

- Thermodynamics : Adsorption of Cd²⁺ is typically spontaneous (ΔG < 0) and exothermic (ΔH < 0). For example, straw carbon exhibits ΔG = -28.5 kJ/mol and ΔH = -15.2 kJ/mol, indicating favorable binding .

- Kinetics : Most adsorption processes follow pseudo-second-order kinetics, with intra-particle diffusion as a rate-limiting step. Guava leaves achieve equilibrium in 120 minutes, while activated carbons require 60–90 minutes .

2.4 Environmental and Health Impacts

- Bioavailability : Cd²⁺ in water is highly bioavailable, accumulating in plants (e.g., rice, chickpeas) and causing oxidative stress. Jasmonic acid (JA) and gibberellic acid (GA₃) mitigate Cd uptake by enhancing antioxidant activity in plants .

- Human Health : Chronic exposure to Cd²⁺ (even at 3 µg/L, the WHO limit) increases risks of renal dysfunction, osteoporosis, and cancers. In Khanewal, Pakistan, 93% of groundwater samples exceeded this limit, with levels up to 100.2 µg/L .

Key Contradictions and Limitations

- Adsorption Efficiency : Guava leaves (90% removal) and straw carbon (185 mg/g) report high efficiencies, but these values depend on initial Cd²⁺ concentrations and pH. Direct comparisons are challenging due to varying experimental conditions .

- Structural Stability : Cd²⁺ complexes with sulfur ligands (e.g., thiones) are more stable than Ca²⁺ analogs, but their environmental persistence exacerbates toxicity .

Q & A

Basic Research Questions

Q. How do water chemistry parameters (e.g., hardness, pH, dissolved organic matter) influence cadmium toxicity in aquatic organisms?

- Methodological Answer : Cadmium toxicity is modulated by competing ions (e.g., Ca²⁺, Mg²⁺) that reduce Cd²⁺ uptake at biological interfaces like fish gills. Experimental designs must account for water hardness, as higher hardness decreases Cd toxicity via competitive binding . For instance, in studies with rainbow trout, elevated dietary calcium reduced cadmium accumulation in tissues . To replicate natural conditions, use controlled hardness gradients (e.g., 50–300 mg/L as CaCO₃) and measure free Cd²⁺ ion concentrations using speciation models (e.g., WHAM or Visual MINTEQ) .

Q. What standardized methods are recommended for quantifying cadmium in aqueous systems with low detection limits?

- Methodological Answer : Electrothermal atomic absorption spectrometry (ET-AAS) coupled with coprecipitation using lanthanum phosphate achieves detection limits of 1–8 ng Cd in 200 mL samples. This method minimizes matrix interference in complex water samples . For field studies, inductively coupled plasma mass spectrometry (ICP-MS) is preferred for multi-element analysis, but requires rigorous calibration with certified reference materials (e.g., NIST SRM 1643e) .

Q. How should researchers design experiments to assess cadmium bioaccumulation in aquatic plants or animals?

- Methodological Answer : Use model organisms like Oreochromis niloticus (tilapia) or Eruca sativa (arugula) due to their well-documented responses to Cd. For fish, expose cohorts to sublethal Cd concentrations (e.g., 0.1–10 µg/L) under varying salinities or hardness levels, and measure biomarkers like serum osmolality, metallothionein expression, or lipid peroxidation (malondialdehyde content) . For plants, calculate translocation factors (TF = [Cd] in shoots / [Cd] in roots) to evaluate hyperaccumulation potential .

Advanced Research Questions

Q. How can contradictory data on cadmium toxicity thresholds in aquatic studies be reconciled?

- Methodological Answer : Discrepancies often arise from differences in Cd speciation, exposure duration, or organism life stages. To resolve contradictions:

- Perform parallel experiments with synthetic water (controlled hardness/pH) and natural water (variable DOM/particulate content) .

- Use biotic ligand models (BLMs) to predict Cd bioavailability under varying ionic compositions .

- Apply statistical meta-analysis to compare EC50 values across studies, adjusting for water quality covariates .

Q. What advanced techniques improve cadmium removal efficiency from contaminated water?

- Methodological Answer : Sulfide-modified nanoscale zerovalent iron (S-nZVI) achieves >90% Cd²⁺ removal via adsorption and reduction to CdS precipitates. Optimize synthesis by varying sulfide/Fe⁰ ratios and characterize materials using XRD and XPS to confirm surface sulfidation . For pilot-scale applications, integrate S-nZVI with permeable reactive barriers (PRBs) and monitor long-term stability under redox fluctuations .

Q. How does cadmium interact with co-occurring pollutants (e.g., cyanide, microplastics) in aquatic systems?

- Methodological Answer : Synergistic effects require factorial experimental designs. For example, Cd-cyanide complexes dissociate in dilute solutions, liberating toxic free ions; test combinations using LC50 assays and measure dissolved CN⁻ via ion chromatography . For microplastic interactions, quantify Cd adsorption to polyethylene/PS microbeads using batch experiments and Langmuir isotherms .

Q. What factors govern cadmium’s long-term persistence and mobility in sediments?

- Methodological Answer : Adsorption to organic matter (e.g., humic acids) and Fe/Mn oxides dominates Cd immobilization. However, redox shifts (e.g., during sediment resuspension) can remobilize Cd as sulfides oxidize to soluble Cd²⁺. Use sequential extraction (Tessier method) to partition Cd into exchangeable, carbonate-bound, and residual fractions . For predictive modeling, incorporate kinetic rates of organic matter degradation and redox potential (Eh) changes .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.